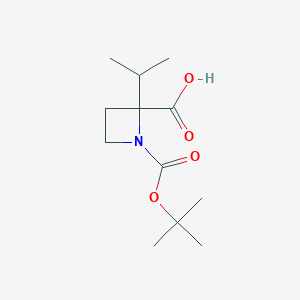
(R)-1-Boc-2-isopropylazetidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is a chiral compound with significant interest in medicinal chemistry and organic synthesis. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isopropyl substituent further enhances its utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under mild conditions.
Major Products:
Oxidation: Oxo derivatives and carboxylates.
Reduction: Alcohols and amines.
Substitution: Deprotected azetidine derivatives.
Applications De Recherche Scientifique
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The Boc group provides stability and protection during biochemical reactions, ensuring selective interactions with target molecules.
Comparaison Avec Des Composés Similaires
(S)-1-Boc-2-isopropylazetidine-2-carboxylic Acid: The enantiomer of the compound with different stereochemistry.
1-Boc-2-methylazetidine-2-carboxylic Acid: A similar compound with a methyl group instead of an isopropyl group.
1-Boc-2-ethylazetidine-2-carboxylic Acid: A compound with an ethyl group in place of the isopropyl group.
Uniqueness: ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity in chemical and biological processes. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(9(14)15)6-7-13(12)10(16)17-11(3,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
Clé InChI |
KUENZLNPOWQLTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


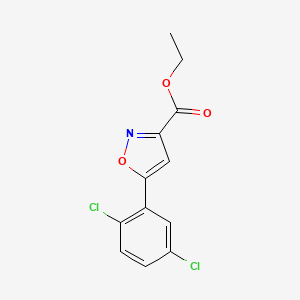
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
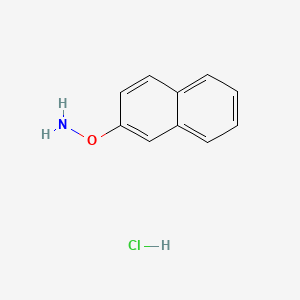
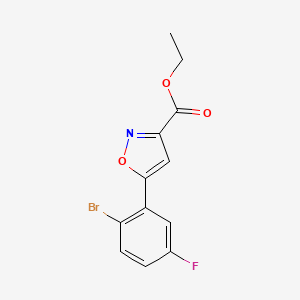
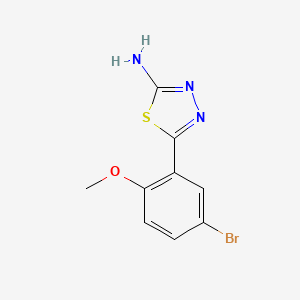
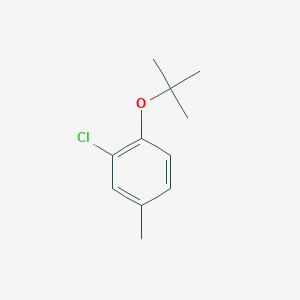

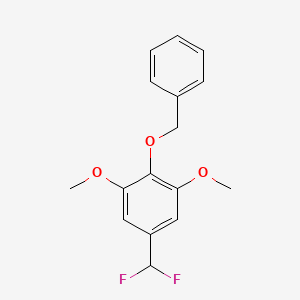
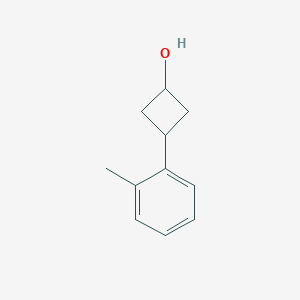
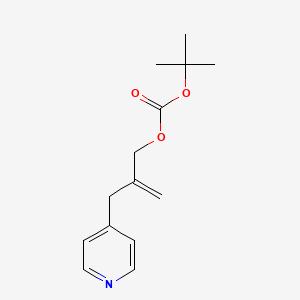
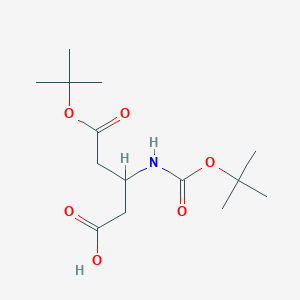
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

